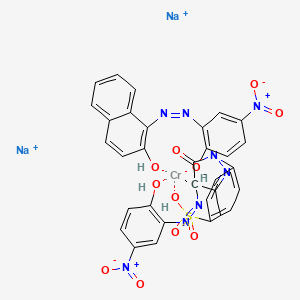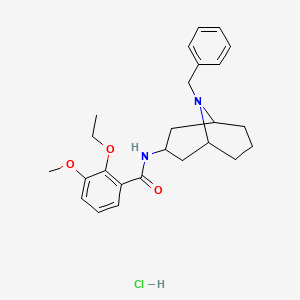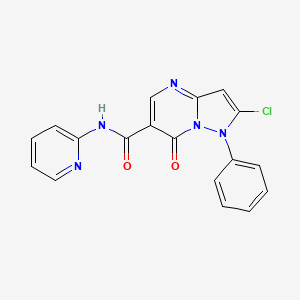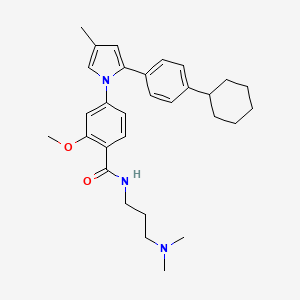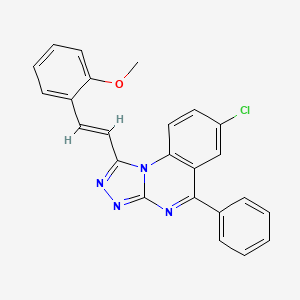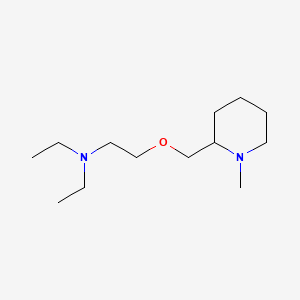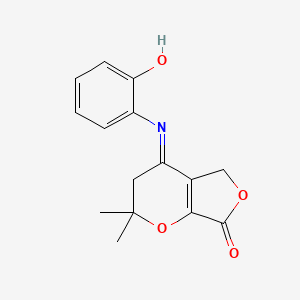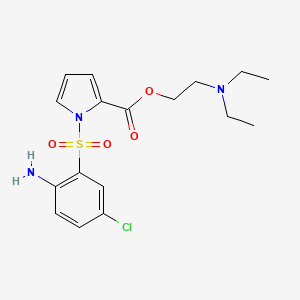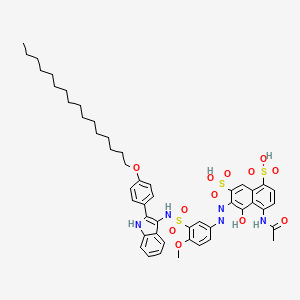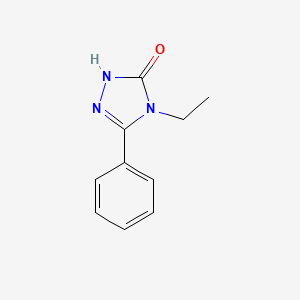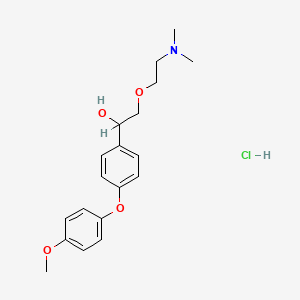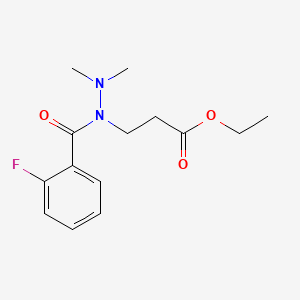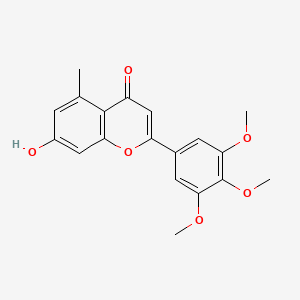
3(2H)-Pyridazinone, 4,5-dihydro-6-(4-chlorophenyl)-2-(6-methoxy-2-benzothiazolyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3(2H)-Piridazinona, 4,5-dihidro-6-(4-clorofenil)-2-(6-metoxibenzotiazol-2-il)- es un compuesto orgánico complejo que pertenece a la clase de las piridazinonas. Estos compuestos son conocidos por sus diversas actividades biológicas y aplicaciones potenciales en química medicinal. La presencia de un grupo clorofenilo y una porción metoxibenzotiazolil sugiere que este compuesto podría exhibir propiedades químicas y biológicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3(2H)-Piridazinona, 4,5-dihidro-6-(4-clorofenil)-2-(6-metoxibenzotiazol-2-il)- generalmente implica reacciones orgánicas de varios pasos. Un enfoque común podría incluir:
Formación del núcleo de piridazinona: Esto se puede lograr mediante la ciclación de derivados de hidracina apropiados con dicetonas o cetoácidos.
Introducción del grupo clorofenilo: Este paso podría involucrar el uso de compuestos aromáticos clorados en una reacción de sustitución.
Adición de la porción metoxibenzotiazolil: Esto podría hacerse a través de una reacción de acoplamiento utilizando derivados de metoxibenzotiazol.
Métodos de producción industrial
La producción industrial de tales compuestos a menudo implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto podría incluir:
Catalizadores: Uso de catalizadores específicos para aumentar las velocidades de reacción.
Solventes: Selección de solventes apropiados para disolver reactivos y controlar el entorno de reacción.
Temperatura y presión: Optimización de las condiciones de temperatura y presión para favorecer las reacciones deseadas.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto podría sufrir reacciones de oxidación, especialmente en el grupo metoxilo o en el anillo benzotiazol.
Reducción: Las reacciones de reducción podrían dirigirse al anillo de piridazinona o al grupo clorofenilo.
Sustitución: Podrían ocurrir varias reacciones de sustitución, particularmente involucrando al grupo clorofenilo.
Reactivos y condiciones comunes
Agentes oxidantes: Como permanganato de potasio o peróxido de hidrógeno.
Agentes reductores: Como borohidruro de sodio o hidruro de aluminio y litio.
Reactivos de sustitución: Incluyendo halógenos, nucleófilos o electrófilos.
Productos principales
Los productos principales formados a partir de estas reacciones dependerían de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación podría producir derivados hidroxilados, mientras que la reducción podría producir productos desclorados o hidrogenados.
Aplicaciones Científicas De Investigación
Química: Como bloque de construcción para sintetizar moléculas más complejas.
Biología: Estudiando sus interacciones con macromoléculas biológicas.
Medicina: Posibles aplicaciones terapéuticas debido a su actividad biológica.
Industria: Uso en el desarrollo de nuevos materiales o procesos químicos.
Mecanismo De Acción
El mecanismo de acción de este compuesto dependería de sus interacciones específicas con los objetivos moleculares. Las vías potenciales podrían incluir:
Inhibición enzimática: Unión e inhibición de enzimas específicas.
Modulación del receptor: Interactuando con receptores celulares para modular su actividad.
Transducción de señales: Afectando las vías de señalización intracelular.
Comparación Con Compuestos Similares
Compuestos similares
Derivados de piridazinona: Compuestos con núcleos de piridazinona similares pero diferentes sustituyentes.
Compuestos clorofenilo: Moléculas que contienen grupos clorofenilo con diferentes actividades biológicas.
Derivados de benzotiazol: Compuestos con porciones de benzotiazol utilizados en química medicinal.
Singularidad
La singularidad de 3(2H)-Piridazinona, 4,5-dihidro-6-(4-clorofenil)-2-(6-metoxibenzotiazol-2-il)- radica en su combinación específica de grupos funcionales, que podría conferir propiedades químicas y biológicas distintas en comparación con otros compuestos similares.
Propiedades
Número CAS |
112445-62-2 |
|---|---|
Fórmula molecular |
C18H14ClN3O2S |
Peso molecular |
371.8 g/mol |
Nombre IUPAC |
6-(4-chlorophenyl)-2-(6-methoxy-1,3-benzothiazol-2-yl)-4,5-dihydropyridazin-3-one |
InChI |
InChI=1S/C18H14ClN3O2S/c1-24-13-6-7-15-16(10-13)25-18(20-15)22-17(23)9-8-14(21-22)11-2-4-12(19)5-3-11/h2-7,10H,8-9H2,1H3 |
Clave InChI |
ALINQRYTDFFUAE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)N=C(S2)N3C(=O)CCC(=N3)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


